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Compound of Interest

Compound Name: Tetradecanophenone

Cat. No.: B1347098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophobicity of

Tetradecanophenone, a long-chain aromatic ketone. Hydrophobicity is a critical

physicochemical parameter in drug discovery and development, influencing a molecule's

absorption, distribution, metabolism, and excretion (ADME) properties, as well as its

toxicological profile. This document outlines the theoretical and experimental basis for

understanding the hydrophobicity of Tetradecanophenone, presenting available data and

detailing relevant experimental protocols.

Physicochemical Properties of Tetradecanophenone
Tetradecanophenone, also known as myristophenone or phenyl tridecyl ketone, is

characterized by its long aliphatic chain attached to a phenyl ketone group. This structure

imparts a significant degree of lipophilicity to the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1347098?utm_src=pdf-interest
https://www.benchchem.com/product/b1347098?utm_src=pdf-body
https://www.benchchem.com/product/b1347098?utm_src=pdf-body
https://www.benchchem.com/product/b1347098?utm_src=pdf-body
https://www.benchchem.com/product/b1347098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₂₀H₃₂O [1][2]

Molecular Weight 288.47 g/mol [1][2][3]

CAS Number 4497-05-6 [1][2][3]

Melting Point 46-52 °C [3][4]

Boiling Point 212 °C at 12 mmHg [3][4]

Quantitative Assessment of Hydrophobicity
The hydrophobicity of a compound is most commonly quantified by its octanol-water partition

coefficient (LogP). This value represents the ratio of a compound's concentration in a biphasic

system of n-octanol and water at equilibrium. A higher LogP value indicates greater lipophilicity.

While experimentally determined LogP values for Tetradecanophenone are not readily

available in the surveyed literature, computational methods provide reliable estimates. The

calculated values for Tetradecanophenone's hydrophobicity are presented below.

Parameter Calculated Value Method Source

Octanol/Water

Partition Coefficient

(logP)

6.570 Crippen Method [1][5]

Water Solubility (logS) -7.15 (mol/L) Crippen Method [1][5]

The high positive LogP value and the highly negative logS value strongly indicate that

Tetradecanophenone is a very hydrophobic compound with extremely low water solubility.

Experimental Protocols for Hydrophobicity
Determination
Several established methods are employed to experimentally determine the octanol-water

partition coefficient of a compound. The choice of method often depends on the compound's
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properties, particularly its hydrophobicity.

Shake-Flask Method
The shake-flask method is the traditional and most straightforward technique for LogP

determination.[1]

Principle: A known amount of the solute is dissolved in a mixture of n-octanol and water. The

mixture is shaken to facilitate partitioning until equilibrium is reached. The two phases are then

separated, and the concentration of the solute in each phase is determined analytically.

Detailed Methodology:

Preparation of Solvents: Both n-octanol and water are mutually saturated by stirring them

together for 24 hours, followed by a separation period. This ensures that the volumes of the

two phases do not change during the experiment.

Dissolution of Solute: A small amount of Tetradecanophenone is dissolved in either the

aqueous or the octanolic phase.

Partitioning: A measured volume of the solution is placed in a flask with a measured volume

of the other phase. The flask is then agitated (e.g., shaken or stirred) at a constant

temperature for a sufficient time to reach equilibrium. For highly hydrophobic compounds,

this can take several hours.

Phase Separation: The mixture is allowed to stand undisturbed until the two phases have

completely separated. Centrifugation can be used to accelerate this process and break up

any emulsions.

Analysis: The concentration of Tetradecanophenone in each phase is determined using a

suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC).

Calculation of LogP: The LogP is calculated as the base-10 logarithm of the ratio of the

concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow for Shake-Flask Method
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Preparation Experiment Calculation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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